3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine
Overview
Description
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 3rd position and an amine group at the 6th position of the pyrrolo[3,2-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine typically involves the iodination of a pyrrolopyridine precursor. One common method is the direct iodination using iodine or an iodine source in the presence of an oxidizing agent. The reaction conditions often include solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Scientific Research Applications
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine is not fully understood, but it is believed to interact with specific molecular targets such as kinases and other enzymes. The compound may inhibit the activity of these targets by binding to their active sites, thereby modulating cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different substitution patterns.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring, showing different biological activities.
7-azaindole: A compound with a similar core structure but differing in the position of nitrogen atoms and functional groups.
Uniqueness
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can serve as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOBEZVGHYMZPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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